molecular formula C18H12ClNO6 B4686237 6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4686237
M. Wt: 373.7 g/mol
InChI Key: UURKGDOIKLPWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a chloro group, a methyl group, and a nitrophenyl-oxoethoxy moiety. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Chlorination: The chromen-2-one core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Methylation: The methyl group is introduced at the 4-position through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Nitrophenyl-oxoethoxy Substitution: The final step involves the introduction of the nitrophenyl-oxoethoxy moiety. This can be achieved by reacting the intermediate compound with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Intercalation into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one: Lacks the chloro substituent, which may affect its biological activity.

    6-chloro-4-methyl-2H-chromen-2-one: Lacks the nitrophenyl-oxoethoxy moiety, which may influence its chemical reactivity and applications.

    7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one: Lacks both the chloro and methyl substituents, leading to different chemical and biological properties.

The presence of the chloro, methyl, and nitrophenyl-oxoethoxy substituents in this compound contributes to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO6/c1-10-5-18(22)26-16-8-17(14(19)7-13(10)16)25-9-15(21)11-3-2-4-12(6-11)20(23)24/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURKGDOIKLPWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 5
6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 6
6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.